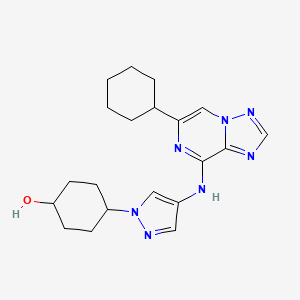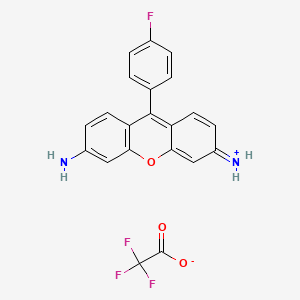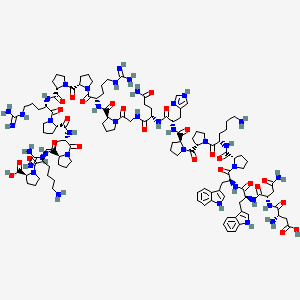
Azemiopsin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azemiopsin is a polypeptide toxin derived from the venom of the Azemiops feae viper. This compound consists of 21 amino acid residues and is known for its ability to block skeletal muscle contraction by inhibiting nicotinic acetylcholine receptors . Unlike many other toxins, this compound does not contain cysteine residues or disulfide bridges, making it unique in its structure and function .
准备方法
Azemiopsin can be synthesized through peptide synthesis, a method that allows for the precise assembly of amino acids in a specific sequence . The synthetic route involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS). This method ensures high purity and yield of the final product.
化学反应分析
Azemiopsin primarily interacts with nicotinic acetylcholine receptors, inhibiting their function . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution due to its stable polypeptide structure. Instead, its activity is based on its ability to bind to specific receptor sites, blocking the action of acetylcholine. Common reagents and conditions used in these interactions include acetylcholine and calcium ions, which are essential for assessing the inhibitory effects of this compound . The major product formed from these interactions is the inhibited receptor complex, which prevents muscle contraction .
科学研究应用
Azemiopsin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study peptide-receptor interactions and the effects of polypeptide toxins . In biology, this compound is valuable for understanding the mechanisms of muscle contraction and the role of nicotinic acetylcholine receptors . In medicine, it has potential as a non-depolarizing muscle relaxant, offering an alternative to traditional muscle relaxants with fewer side effects . Additionally, this compound’s high selectivity and potency make it a useful tool in drug discovery and pharmacology .
作用机制
Azemiopsin exerts its effects by selectively inhibiting muscle-type nicotinic acetylcholine receptors . The compound binds to these receptors with high affinity, blocking the binding of acetylcholine and preventing the transmission of nerve impulses to muscles . This inhibition leads to muscle relaxation and paralysis, which can be useful in various medical and research applications . The molecular targets of this compound include the α1β1εδ and α7 subtypes of nicotinic acetylcholine receptors .
相似化合物的比较
Azemiopsin is structurally similar to waglerins, which are peptides from the venom of Tropidolaemus wagleri . Both compounds share a similar C-terminal structure with alternating prolines and positively charged residues . this compound lacks disulfide bridges, making it less stable than other acetylcholine receptor-blocking peptides . This structural difference contributes to its unique properties and selectivity. Other similar compounds include α-bungarotoxin and conotoxins, which also target nicotinic acetylcholine receptors but have different structural features and stability profiles .
属性
分子式 |
C118H174N38O26 |
|---|---|
分子量 |
2540.9 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C118H174N38O26/c119-41-7-5-25-74(139-104(170)86-33-15-49-151(86)112(178)82(56-66-61-135-72-24-4-2-22-69(66)72)147-98(164)79(55-65-60-134-71-23-3-1-21-68(65)71)145-100(166)81(59-93(123)158)144-96(162)70(121)58-95(160)161)109(175)154-52-18-36-89(154)114(180)153-51-17-35-88(153)106(172)146-80(57-67-62-130-64-137-67)99(165)138-73(39-40-92(122)157)97(163)136-63-94(159)148-46-12-30-83(148)101(167)141-78(29-11-45-133-118(128)129)110(176)155-53-19-37-90(155)113(179)152-50-16-34-87(152)105(171)143-77(28-10-44-132-117(126)127)108(174)150-48-14-32-85(150)103(169)142-76(27-9-43-131-116(124)125)107(173)149-47-13-31-84(149)102(168)140-75(26-6-8-42-120)111(177)156-54-20-38-91(156)115(181)182/h1-4,21-24,60-62,64,70,73-91,134-135H,5-20,25-59,63,119-121H2,(H2,122,157)(H2,123,158)(H,130,137)(H,136,163)(H,138,165)(H,139,170)(H,140,168)(H,141,167)(H,142,169)(H,143,171)(H,144,162)(H,145,166)(H,146,172)(H,147,164)(H,160,161)(H,181,182)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-/m0/s1 |
InChI 键 |
NIBSYIZDOHIVIG-IWLBDMKOSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
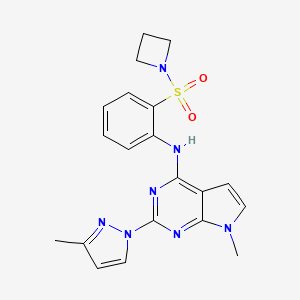
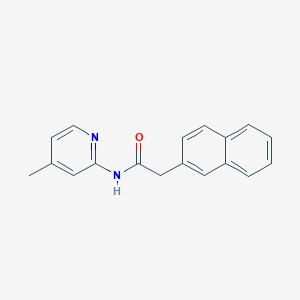

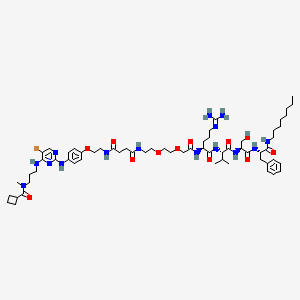
![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)



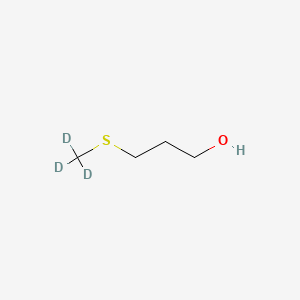
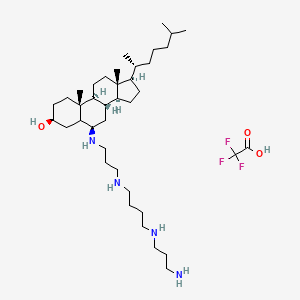
methyl phosphate](/img/structure/B12378501.png)
